N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that combines an indole moiety with a benzamide structure The indole nucleus is known for its presence in various bioactive molecules, while the benzamide structure is often associated with pharmacological activity
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-15-6-7-17-14(12-15)8-10-24(17)11-9-20-19(26)16-4-2-3-5-18(16)25-13-21-22-23-25/h2-8,10,12-13H,9,11H2,1H3,(H,20,26) |
InChI Key |
WSUSEXBUOQJQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the Benzamide Structure: The final step involves the reaction of the indole-ethyl derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the antitumor activity against selected cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation via downregulation of cyclin D1 |
| HCT116 (Colorectal Cancer) | 6.0 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its antitumor properties, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μM |
| Escherichia coli | 0.8 μM |
| Candida albicans | 1.0 μM |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- A study published in Pharmaceutical Research demonstrated that modifications in the indole and tetraazole moieties significantly affect the compound's potency against cancer cells and bacteria .
- Research conducted by Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against resistant bacterial strains, indicating potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzamide structure may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom and an acetamide group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-methoxy-N,N-dimethyltryptamine: A psychoactive indole derivative.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the indole and benzamide moieties, which may confer distinct pharmacological properties. Its combination of structural features allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| LogP | 2.5592 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 34.398 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that compounds with similar indole and tetraazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the indole moiety is known to enhance apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The tetraazole ring has been linked to improved interaction with microbial targets, suggesting that this compound may exhibit similar properties .
- Neuroprotective Effects : Compounds with indole structures are often studied for their neuroprotective capabilities. Research indicates that such compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models .
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into structure-activity relationships (SAR):
Case Study: Antitumor Efficacy
A study evaluated the cytotoxicity of various indole derivatives against colon carcinoma HCT-15 cells. The results indicated that compounds with a methoxy group at the 5-position displayed enhanced activity (IC50 values ranging from 10–30 µM), suggesting that modifications on the indole ring significantly affect potency .
Case Study: Antimicrobial Activity
In another research effort, derivatives similar to this compound were tested against a panel of bacterial strains. The study found that certain substitutions on the benzamide moiety led to increased antibacterial activity compared to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
